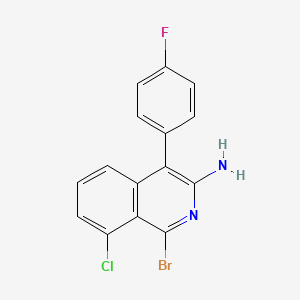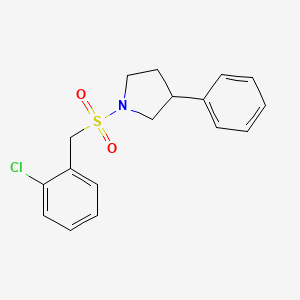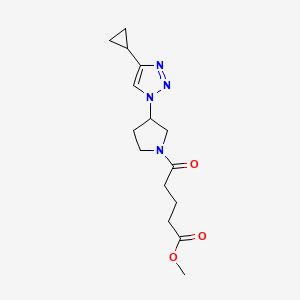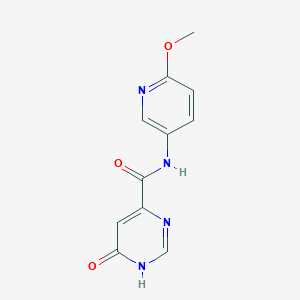
1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the isoquinoline ring.
Amination: Introduction of the amine group.
Substitution: Introduction of the fluorophenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Due to the presence of halogens, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound may participate in redox reactions, altering the oxidation state of the nitrogen or halogen atoms.
Coupling Reactions: The fluorophenyl group can participate in various coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles like hydroxide or amines.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products will depend on the specific reactions but could include various substituted isoquinolines or fluorophenyl derivatives.
Scientific Research Applications
1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways due to its structural complexity.
Medicine: Possible applications in drug development, particularly in designing molecules that interact with specific biological targets.
Industry: Use in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The halogen atoms could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-8-chloro-4-phenyl-3-isoquinolinamine
- 1-Bromo-8-chloro-4-(4-methylphenyl)-3-isoquinolinamine
- 1-Bromo-8-chloro-4-(4-chlorophenyl)-3-isoquinolinamine
Uniqueness
The presence of the fluorophenyl group in 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-bromo-8-chloro-4-(4-fluorophenyl)isoquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN2/c16-14-13-10(2-1-3-11(13)17)12(15(19)20-14)8-4-6-9(18)7-5-8/h1-7H,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAYTTQHSRMILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=C2C3=CC=C(C=C3)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2844788.png)

![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)


![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)
![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)


methanone dihydrochloride](/img/structure/B2844807.png)
![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2844809.png)
